molecular formula C13H14O3 B14136589 (e)-Methyl 3-(4-acetylphenyl)-2-methylacrylate

(e)-Methyl 3-(4-acetylphenyl)-2-methylacrylate

Cat. No.: B14136589
M. Wt: 218.25 g/mol
InChI Key: IFXIVHQWQPIWJW-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester is an organic compound belonging to the class of esters. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents. This particular compound features a phenyl ring substituted with an acetyl group and a methyl acrylic acid ester moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. One common method is the Fischer esterification, where the carboxylic acid reacts with methanol under acidic conditions to form the ester .

Industrial Production Methods

In industrial settings, the production of esters like (E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester can be achieved through continuous flow processes, which offer better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for substitution reactions on the phenyl ring.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives of the phenyl ring.

Scientific Research Applications

(E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of (E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release the corresponding carboxylic acid and alcohol, which can then participate in various biochemical pathways. The phenyl ring and acetyl group may also interact with enzymes or receptors, influencing biological activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(E)-3-(4-Acetylphenyl)-2-methyl acrylic acid methyl ester is unique due to its specific substitution pattern on the phenyl ring and the presence of the methyl acrylic acid ester moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry .

Properties

Molecular Formula

C13H14O3

Molecular Weight

218.25 g/mol

IUPAC Name

methyl (E)-3-(4-acetylphenyl)-2-methylprop-2-enoate

InChI

InChI=1S/C13H14O3/c1-9(13(15)16-3)8-11-4-6-12(7-5-11)10(2)14/h4-8H,1-3H3/b9-8+

InChI Key

IFXIVHQWQPIWJW-CMDGGOBGSA-N

Isomeric SMILES

C/C(=C\C1=CC=C(C=C1)C(=O)C)/C(=O)OC

Canonical SMILES

CC(=CC1=CC=C(C=C1)C(=O)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.